molecular formula C19H19N3O5 B284653 Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B284653
M. Wt: 369.4 g/mol
InChI Key: GUAPHWYKGRDGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biotechnology. This compound is a member of the pyrido[2,3-d]pyrimidine family, which has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antiviral and antimicrobial properties, although the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of tumor cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to have antiviral and antimicrobial properties, although the exact mechanism of action is not yet clear. In addition, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.

Future Directions

There are several future directions for the study of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the yield of this compound. Finally, the potential toxicity of this compound should be investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde and 2,4-pentanedione in the presence of ammonium acetate to form 5-(3-methoxyphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid. This intermediate is then reacted with allyl bromide in the presence of potassium carbonate to form this compound.

Scientific Research Applications

Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

prop-2-enyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N3O5/c1-4-8-27-18(24)13-10(2)20-16-15(17(23)22-19(25)21-16)14(13)11-6-5-7-12(9-11)26-3/h4-7,9,14H,1,8H2,2-3H3,(H3,20,21,22,23,25)

InChI Key

GUAPHWYKGRDGRA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=CC=C3)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=CC=C3)OC)C(=O)OCC=C

Origin of Product

United States

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